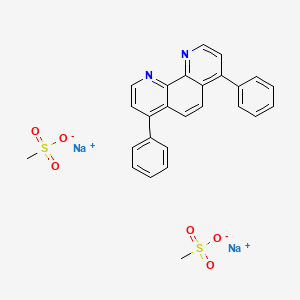
6-Methoxyethylamino-Numonafide
Descripción general
Descripción
6-Methoxyethylamino-Numonafide is a derivative of amonafide, a DNA intercalator used in cancer treatment. This compound has been developed to avoid the toxic acetylation that occurs with amonafide, making it a promising candidate for cancer therapy due to its reduced toxicity and similar efficacy .
Métodos De Preparación
The synthesis of 6-Methoxyethylamino-Numonafide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the methoxyethylamino group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include microfluidic fabrication techniques to create drug-eluting particles for targeted delivery .
Análisis De Reacciones Químicas
6-Methoxyethylamino-Numonafide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially enhancing its anticancer properties.
Reduction: This reaction can be used to alter the compound’s functional groups, affecting its activity and stability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
6-Methoxyethylamino-Numonafide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on cellular processes.
Biology: Investigated for its ability to inhibit the growth of cancer cells, particularly hepatocellular carcinoma.
Medicine: Explored as a potential therapeutic agent for cancer treatment, either alone or in combination with other drugs like sorafenib.
Industry: Utilized in the development of drug delivery systems, such as microfluidic fabrication of drug-eluting particles
Mecanismo De Acción
The mechanism of action of 6-Methoxyethylamino-Numonafide involves intercalation into DNA, disrupting the replication and transcription processes. This compound suppresses the expression of oncogenes like C-MYC and enhances the expression of tumor suppressor genes such as Src homology region 2 domain-containing phosphatase-1 and thioredoxin-interacting protein. It remains effective against drug-resistant cancer cells due to its ability to evade P-glycoprotein drug efflux pumps .
Comparación Con Compuestos Similares
6-Methoxyethylamino-Numonafide is compared with other similar compounds, such as:
Amonafide: The parent compound, known for its DNA intercalation properties but with higher toxicity due to acetylation.
6-Amino-Numonafide: Another derivative with similar anticancer activity but slightly higher toxicity compared to this compound. The uniqueness of this compound lies in its reduced toxicity while maintaining similar efficacy in cancer treatment
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-(2-methoxyethylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21(2)10-11-22-18(23)14-6-4-5-13-16(20-9-12-25-3)8-7-15(17(13)14)19(22)24/h4-8,20H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEVHWQFCPOMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)NCCOC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)




![4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)


![2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoic acid;4-O-beta-D-Galactopyranosyl-D-gluconic Acid](/img/structure/B8254652.png)

